Barium iodide dihydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

It exists as colorless crystals and is freely soluble in water, ethanol, and acetone . This compound is commonly used in various fields of research and industry due to its unique physical and chemical properties.

Mechanism of Action

Target of Action

Barium iodide dihydrate, also known as BARIUMIODIDEDIHYDRATE, is an inorganic compound .

Mode of Action

It is known that it can be used as a barium precursor for the preparation of barium iodo alkoxide/acetato complexes .

Biochemical Pathways

It is primarily used in the synthesis of other iodide compounds .

Pharmacokinetics

It is known to be soluble in water, ethanol, and acetone , which suggests it could be readily absorbed and distributed in the body.

Result of Action

Its primary use is in the synthesis of other iodide compounds .

Action Environment

The action of this compound can be influenced by environmental factors. For example, when heated, hydrated barium iodide converts to the anhydrous salt . This suggests that temperature can influence the compound’s action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

Barium iodide dihydrate can be synthesized by the neutralization of barium carbonate with hydroiodic acid (HI) in water. The product crystallizes as the hydrate BaI₂·2H₂O. The reaction is as follows : [ \text{BaCO}_3 + 2\text{HI} \rightarrow \text{BaI}_2 + \text{H}_2\text{O} + \text{CO}_2 ]

Another method involves the reaction of barium metal with iodine molecules, which is highly reactive : [ \text{Ba} + \text{I}_2 \rightarrow \text{BaI}_2 ]

Industrial Production Methods

In industrial settings, this compound is typically produced by reacting barium hydroxide with ammonium carbonate in the presence of a hydrogen periodate reagent .

Chemical Reactions Analysis

Types of Reactions

Barium iodide dihydrate undergoes various types of chemical reactions, including:

-

Double Displacement Reactions: : For example, the reaction with potassium bromide (KBr) to form potassium iodide (KI) and barium bromide (BaBr₂) : [ \text{KBr} + \text{BaI}_2 \rightarrow \text{KI} + \text{BaBr}_2 ]

-

Precipitation Reactions: : For instance, the reaction with sodium sulfate (Na₂SO₄) to form barium sulfate (BaSO₄) and sodium iodide (NaI) : [ \text{BaI}_2 + \text{Na}_2\text{SO}_4 \rightarrow \text{BaSO}_4 + 2\text{NaI} ]

Common Reagents and Conditions

Common reagents used in reactions with this compound include potassium bromide, sodium sulfate, and alkyl potassium compounds . These reactions typically occur under standard laboratory conditions.

Major Products Formed

The major products formed from reactions involving this compound include potassium iodide, barium bromide, barium sulfate, and sodium iodide .

Scientific Research Applications

Barium iodide dihydrate is used in various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to barium iodide dihydrate include:

- Barium fluoride (BaF₂)

- Barium chloride (BaCl₂)

- Barium bromide (BaBr₂)

- Calcium iodide (CaI₂)

- Strontium iodide (SrI₂)

Uniqueness

This compound is unique due to its high solubility in water, ethanol, and acetone, as well as its ability to form organobarium compounds . Its crystalline structure is similar to that of lead(II) chloride, with each barium center bound to nine iodide ligands .

Properties

CAS No. |

7787-33-9 |

|---|---|

Molecular Formula |

BaH2I2O |

Molecular Weight |

409.15 g/mol |

IUPAC Name |

barium(2+);diiodide;hydrate |

InChI |

InChI=1S/Ba.2HI.H2O/h;2*1H;1H2/q+2;;;/p-2 |

InChI Key |

SWTWMMDNFNVMEN-UHFFFAOYSA-L |

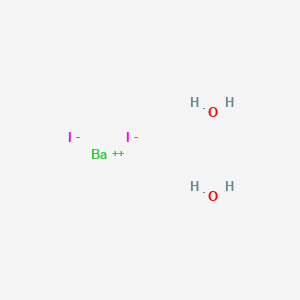

SMILES |

O.O.[I-].[I-].[Ba+2] |

Canonical SMILES |

O.[I-].[I-].[Ba+2] |

Key on ui other cas no. |

7787-33-9 |

Pictograms |

Irritant |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

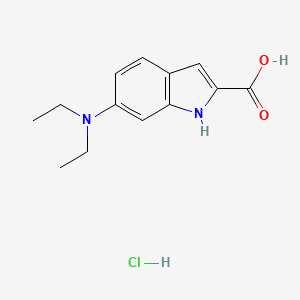

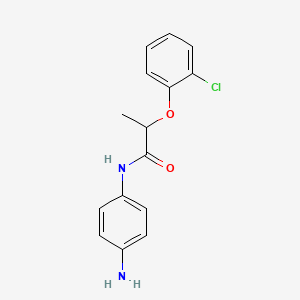

![2-Amino-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B1341530.png)

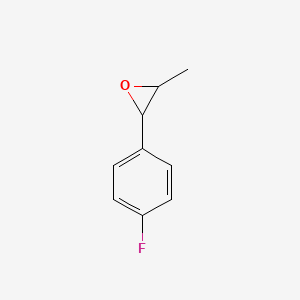

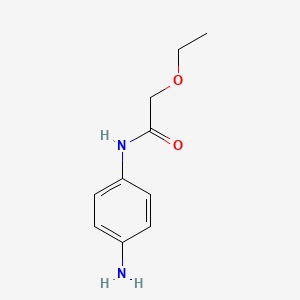

![[2-(4-Fluorophenoxy)pyridin-4-yl]methanamine](/img/structure/B1341538.png)

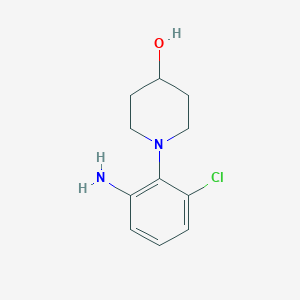

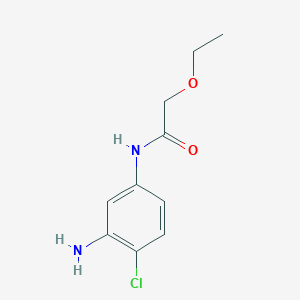

![5-Isopropyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]-pyridin-2-ylamine](/img/structure/B1341550.png)

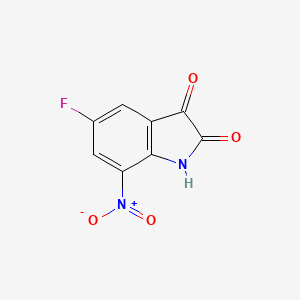

![[(2-Chloro-1-methyl-1H-indol-3-yl)methyl]-amine methanesulfonate](/img/structure/B1341556.png)

![2-(4-Iodophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B1341563.png)